2-(butyrylamino)-4,5-dimethoxybenzoic acid
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Overview
Description
2-(butyrylamino)-4,5-dimethoxybenzoic acid, also known as BDMBA, is a chemical compound that has been studied extensively for its potential applications in scientific research. BDMBA is a derivative of the well-known psychedelic drug, mescaline, and has been shown to have a number of interesting properties that make it a valuable tool for researchers in a variety of fields.
Mechanism of Action
2-(butyrylamino)-4,5-dimethoxybenzoic acid inhibits PKC by binding to the enzyme's regulatory domain, which prevents it from being activated by other signaling molecules. This in turn leads to a decrease in the activity of downstream signaling pathways that are regulated by PKC, ultimately resulting in a reduction in cellular growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(butyrylamino)-4,5-dimethoxybenzoic acid have been studied extensively in vitro and in vivo. In vitro studies have shown that 2-(butyrylamino)-4,5-dimethoxybenzoic acid can inhibit the growth and proliferation of a variety of cancer cell lines, including breast, prostate, and lung cancer cells. In vivo studies have shown that 2-(butyrylamino)-4,5-dimethoxybenzoic acid can inhibit the growth of tumors in animal models, suggesting that it may have potential as a cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(butyrylamino)-4,5-dimethoxybenzoic acid in lab experiments is that it is a relatively simple compound to synthesize and purify, making it readily available to researchers. In addition, its potent inhibitory effects on PKC make it a valuable tool for studying a variety of cellular processes. However, one limitation of using 2-(butyrylamino)-4,5-dimethoxybenzoic acid is that it can be toxic to cells at high concentrations, which can complicate the interpretation of experimental results.
Future Directions
There are a number of potential future directions for research on 2-(butyrylamino)-4,5-dimethoxybenzoic acid. One area of interest is in the development of 2-(butyrylamino)-4,5-dimethoxybenzoic acid-based therapies for cancer, either as a standalone treatment or in combination with other drugs. Another area of interest is in the study of the role of PKC in other cellular processes, such as neuronal signaling and immune system function. Overall, the unique properties of 2-(butyrylamino)-4,5-dimethoxybenzoic acid make it a valuable tool for researchers in a variety of fields, and it is likely to continue to be an important area of study in the years to come.
Synthesis Methods
2-(butyrylamino)-4,5-dimethoxybenzoic acid can be synthesized using a variety of methods, but the most common approach is to start with the compound 2,5-dimethoxybenzaldehyde and react it with butyric anhydride in the presence of a catalyst such as pyridine. The resulting product can then be purified using standard techniques such as column chromatography.
Scientific Research Applications
2-(butyrylamino)-4,5-dimethoxybenzoic acid has been used extensively in scientific research as a tool for studying various aspects of cellular and molecular biology. Specifically, 2-(butyrylamino)-4,5-dimethoxybenzoic acid has been shown to be a potent inhibitor of the enzyme protein kinase C (PKC), which plays a key role in a number of cellular processes including cell growth and differentiation.
properties
IUPAC Name |
2-(butanoylamino)-4,5-dimethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-4-5-12(15)14-9-7-11(19-3)10(18-2)6-8(9)13(16)17/h6-7H,4-5H2,1-3H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFVHUOOGSEASG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.